2-(4-METHOXYPHENYL)-2-OXOETHYL 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE
Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound with a unique structure that includes methoxyphenyl, oxoethyl, and chlorotrifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-chloro-5-(trifluoromethyl)aniline to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mass is often poured into crushed ice and extracted with ethyl acetate, followed by purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE: shares similarities with other compounds containing methoxyphenyl and chlorotrifluoromethylphenyl groups.
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3NO5/c1-29-14-5-2-12(3-6-14)17(26)11-30-19(28)9-8-18(27)25-16-10-13(20(22,23)24)4-7-15(16)21/h2-7,10H,8-9,11H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBXHIAOBIXAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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